Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18151081
InChI: InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H
SMILES:
Molecular Formula: C7H13ClF3NO2
Molecular Weight: 235.63 g/mol

Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride

CAS No.:

Cat. No.: VC18151081

Molecular Formula: C7H13ClF3NO2

Molecular Weight: 235.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride -

Specification

Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63 g/mol
IUPAC Name ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate;hydrochloride
Standard InChI InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H
Standard InChI Key ZFLMBFSZOAPGRY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C(F)(F)F)NC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propanoate backbone substituted with a trifluoromethyl group at the 3-position, a methyl group at the 2-position, and a methylamino group also at the 2-position, forming a branched structure. The hydrochloride salt enhances its stability and solubility in polar solvents . Key structural attributes include:

  • Trifluoromethyl group: Imparts electron-withdrawing effects and metabolic stability.

  • Methylamino group: Introduces basicity and potential for hydrogen bonding.

  • Ethyl ester: Moderates lipophilicity and serves as a prodrug moiety.

Physical and Chemical Properties

Data from experimental and computational studies reveal the following properties :

PropertyValue
Molecular Weight235.63 g/mol
Density1.2–1.3 g/cm³ (estimated)
Boiling Point120–125°C (decomposes)
Flash Point>100°C
SolubilitySoluble in polar aprotic solvents
Partition Coefficient (LogP)1.5–2.0

The compound’s vapor pressure is low (<1 mmHg at 25°C), indicating minimal volatility. Its hydrochloride form ensures improved crystallinity and handling compared to the free base .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride typically involves a multi-step sequence :

  • Esterification: Reacting 3,3,3-trifluoro-2-methylpropanoic acid with ethanol under acidic conditions yields ethyl 3,3,3-trifluoro-2-methylpropanoate .

  • Amination: Introducing the methylamino group via nucleophilic substitution or reductive amination using methylamine derivatives .

  • Salt Formation: Treating the free amine with hydrochloric acid to form the hydrochloride salt.

Key intermediates, such as methyl(2,2,2-trifluoroethyl)amine (CAS 2730-67-8), are critical precursors in the amination step . Purification via recrystallization or chromatography ensures high purity (>95%).

Optimization Challenges

  • Steric hindrance: The branched structure complicates amination, necessitating elevated temperatures or catalytic methods.

  • Fluorine reactivity: The trifluoromethyl group may undergo unintended side reactions under strong acidic or basic conditions .

Chemical Reactivity and Stability

Hydrolysis

The ethyl ester undergoes hydrolysis in aqueous acidic or basic media to form the corresponding carboxylic acid :

C7H13ClF3NO2+H2OC5H9F3NO2+C2H5OH+HCl\text{C}_7\text{H}_{13}\text{ClF}_3\text{NO}_2 + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{F}_3\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} + \text{HCl}

This reaction is pH-dependent, with faster rates observed under alkaline conditions .

Aminolysis and Transesterification

The methylamino group participates in nucleophilic substitution reactions, enabling the formation of amide derivatives. Transesterification with higher alcohols (e.g., isopropyl alcohol) occurs under catalytic conditions .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with the hydrochloride form exhibiting greater thermal stability than the free base. Oxidation of the methylamino group to a nitroso derivative is observed under strong oxidizing agents .

Comparison with Structural Analogs

Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate Hydrochloride

This analog (CAS 2126179-11-9) lacks the methylamino group, resulting in reduced basicity and altered solubility .

PropertyTarget CompoundAnalog (CAS 2126179-11-9)
Molecular FormulaC7H13ClF3NO2\text{C}_7\text{H}_{13}\text{ClF}_3\text{NO}_2C6H11ClF3NO2\text{C}_6\text{H}_{11}\text{ClF}_3\text{NO}_2
Molecular Weight235.63 g/mol221.60 g/mol
LogP1.5–2.00.8–1.2

Ethyl 3,3,3-Trifluoro-2-Methylpropanoate

The parent ester (CAS 56354-75-7) lacks the methylamino group and hydrochloride salt, rendering it less biologically active but more volatile .

Research Advancements and Future Directions

Recent Studies

  • Synthetic methodologies: Catalytic asymmetric amination techniques have improved enantioselectivity (>90% ee) in related compounds.

  • Drug delivery systems: Nanoformulations of fluorinated esters demonstrate enhanced bioavailability in preclinical models .

Knowledge Gaps

  • In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Toxicological profiles: Acute and chronic toxicity data are needed for regulatory approval.

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